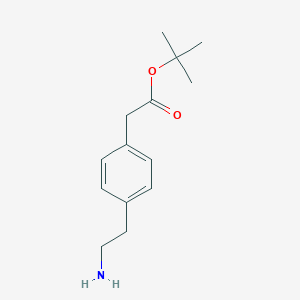

tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl 2-[4-(2-aminoethyl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)10-12-6-4-11(5-7-12)8-9-15/h4-7H,8-10,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMJIKWRJLCDJQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CC=C(C=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80563906 | |

| Record name | tert-Butyl [4-(2-aminoethyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124499-20-3 | |

| Record name | tert-Butyl [4-(2-aminoethyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of tert-butyl 2-(4-(2-aminoethyl)phenyl)acetate, a versatile bifunctional intermediate with significant potential in pharmaceutical and materials science research. By leveraging its unique structural features—a primary amino group and a protected carboxylic acid—this molecule serves as a valuable building block for complex molecular architectures. This document will delve into its chemical and physical properties, predicted spectroscopic characteristics, a plausible synthetic pathway, and its applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is a clear, colorless liquid at room temperature. The presence of the tert-butyl ester group is a key structural feature, providing steric protection to the carboxylic acid moiety. This protection prevents self-polymerization and allows for selective reactions involving the primary amine. Furthermore, the lipophilic tert-butyl group enhances the solubility of the compound in common organic solvents, a desirable characteristic for many synthetic applications.[1][2][3]

| Property | Value | Reference |

| CAS Number | 124499-20-3 | [2] |

| Molecular Formula | C₁₄H₂₁NO₂ | [2] |

| Molecular Weight | 235.33 g/mol | [2] |

| Appearance | Clear colorless liquid | [2] |

| Purity | ≥95-99% (HPLC) | [2] |

| Storage Conditions | 0-8°C | [2][3] |

| Boiling Point | Not experimentally determined (Predicted) | |

| Density | Not experimentally determined (Predicted) | |

| Solubility | Soluble in common organic solvents | [1][2] |

Spectroscopic Profile (Predicted)

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum would exhibit characteristic signals for the ethylamine side chain, the aromatic ring, the methylene group of the acetate, and the tert-butyl group.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH₃ )₃ | ~1.45 | Singlet | 9H |

| -CH₂-NH₂ | ~2.75 | Triplet | 2H |

| Ar-CH₂ -CH₂-NH₂ | ~2.95 | Triplet | 2H |

| Ar-CH₂ -COO | ~3.50 | Singlet | 2H |

| Aromatic Protons (ortho to CH₂COO) | ~7.15 | Doublet | 2H |

| Aromatic Protons (ortho to CH₂CH₂NH₂) | ~7.25 | Doublet | 2H |

| -NH₂ | Variable, broad singlet | Singlet (broad) | 2H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would show distinct signals for the aliphatic and aromatic carbons, as well as the carbonyl carbon of the ester.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -C(C H₃)₃ | ~28 |

| C (CH₃)₃ | ~81 |

| Ar-C H₂-CH₂-NH₂ | ~39 |

| -C H₂-NH₂ | ~45 |

| Ar-C H₂-COO | ~41 |

| Aromatic Carbons | ~128-138 |

| C =O | ~171 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the primary amine, the ester carbonyl, and the aromatic ring.[1][4][5]

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |

| N-H (primary amine) | Symmetric & Asymmetric Stretch | 3300-3500 (two bands) |

| N-H (primary amine) | Bend | 1580-1650 |

| C=O (ester) | Stretch | ~1735 |

| C-O (ester) | Stretch | 1000-1300 |

| C-H (aromatic) | Stretch | >3000 |

| C=C (aromatic) | Stretch | ~1600, ~1450 |

Mass Spectrometry

In mass spectrometry (electron ionization), the molecule would likely undergo fragmentation at the Cα-Cβ bond of the ethylamine side chain, a characteristic fragmentation pattern for phenethylamines.[2] The molecular ion peak (M⁺) would be expected at m/z = 235.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned starting from 4-nitrophenylacetic acid. This multi-step synthesis involves the protection of the carboxylic acid, followed by the reduction of the nitro group.

Caption: Proposed synthetic workflow for this compound.

Step 1: Esterification of 4-Nitrophenylacetic Acid

The initial step involves the esterification of 4-nitrophenylacetic acid with tert-butyl acetate. This can be achieved using a strong acid catalyst, such as perchloric acid or bis(trifluoromethanesulfonyl)imide, which facilitates the formation of the tert-butyl ester.[6]

Protocol:

-

To a solution of 4-nitrophenylacetic acid (1 equivalent) in tert-butyl acetate (used as both reagent and solvent), add a catalytic amount of a suitable acid catalyst (e.g., Tf₂NH).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 2-(4-nitrophenyl)acetate.

Step 2: Reduction of the Nitro Group

The second step is the reduction of the nitro group to a primary amine. A standard and effective method for this transformation is catalytic hydrogenation.[3][7][8]

Protocol:

-

Dissolve the tert-butyl 2-(4-nitrophenyl)acetate (1 equivalent) from the previous step in a suitable solvent, such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is no longer present.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the final product, this compound.

Applications in Research and Development

The bifunctional nature of this compound makes it a highly valuable intermediate in organic synthesis, particularly in the fields of drug discovery and materials science.[1][2][9][10]

Pharmaceutical Synthesis

This compound is a key building block for the synthesis of more complex molecules, especially those targeting neurological disorders.[2] The primary amine can be readily functionalized through various reactions such as acylation, alkylation, or sulfonylation, while the tert-butyl ester remains protected. Subsequent deprotection of the ester under acidic conditions reveals the carboxylic acid, which can then be coupled with other amines to form amides, a common linkage in many pharmaceutical agents.

Caption: Diversification potential of the title compound in multi-step synthesis.

Materials Science

In materials science, the primary amine and the protected carboxylic acid can be used to introduce specific functionalities into polymers or onto surfaces. For instance, the amine can be used to graft the molecule onto a polymer backbone, and subsequent deprotection of the ester can provide sites for further modification or for altering the material's properties, such as its hydrophilicity.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. Based on data for structurally related phenethylamines, this compound should be considered harmful if swallowed and may cause skin and eye irritation.[11][12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 0-8°C.[2][3]

Conclusion

This compound is a strategically important synthetic intermediate. Its bifunctional nature, coupled with the stability and solubility imparted by the tert-butyl group, makes it an attractive starting material for the synthesis of a wide range of target molecules in pharmaceutical and materials science research. This guide has provided a detailed overview of its properties, a predicted spectroscopic profile, a viable synthetic route, and its potential applications, offering a solid foundation for its use in advanced research and development projects.

References

- Chem-Impex. tert-Butyl [4-(2-amino-ethyl)

- Illinois State University, Department of Chemistry. The Infrared Spectra of the Amines (primary, secondary, tertiary).

- Chem-Impex. tert-Butyl [4-(2-amino-ethyl)

- Chem-Impex. [4-(2-amino-etil)

- MDPI.

- PMC. 2-Phenethylamines in Medicinal Chemistry: A Review.

- OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry.

- NINGBO INNO PHARMCHEM CO.,LTD.

- Wikipedia. Phenethylamine.

- ResearchGate. Scheme 1. Synthesis of ethyl 2-(4-aminophenoxy)

- WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).

- ResearchGate. Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite a.

- MDPI. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary.

- Spectroscopy Online. Organic Nitrogen Compounds II: Primary Amines.

- Sigma-Aldrich. Structural elucidation and identification of a new derivative of phenethylamine using quadrupole time-of-flight mass spectrometry.

- Wikipedia. Substituted phenethylamine.

- Synlett.

- FooDB.

- CORE. Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity.

- Acta Pharmaceutica. Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity.

- ChemRxiv.

- Cole-Parmer.

- Biosynth.

- Santa Cruz Biotechnology. 2-Phenylethylamine hydrochloride.

- UNODC. Details for Phenethylamines.

- Sigma-Aldrich.

- ResearchGate. Catalytic performance in 4-nitrophenol reduction by Ag nanoparticles stabilized on biodegradable amphiphilic copolymers.

- Sdfine. Chemwatch GHS SDS in English (European) 48281.

- MDPI. Synthesis of 2-[(3,4,5-Triphenyl)

- RSC Publishing. One-step catalytic reduction of 4-nitrophenol through the direct injection of metal salts into oxygen-depleted reactants.

- PMC.

- MDPI.

- RSC Publishing. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. mdpi.com [mdpi.com]

- 3. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies [mdpi.com]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. researchgate.net [researchgate.net]

- 7. Enhanced Catalytic Reduction of 4-Nitrophenol Driven by Fe3O4-Au Magnetic Nanocomposite Interface Engineering: From Facile Preparation to Recyclable Application [mdpi.com]

- 8. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate (CAS 124499-20-3)

This guide provides a comprehensive technical overview of tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate, a versatile chemical intermediate with significant applications in pharmaceutical development and organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis, analytical characterization, and key applications, with a focus on its role as a strategic building block in the creation of complex molecules.

Introduction: A Profile of a Key Synthetic Intermediate

This compound, registered under CAS number 124499-20-3, is a substituted phenylethylamine derivative. Its molecular structure features a phenyl ring substituted with a 2-aminoethyl group and a tert-butyl acetate moiety. This unique combination of functional groups makes it a valuable precursor in multi-step synthetic processes. The tert-butyl ester group serves as a protecting group for the carboxylic acid, which can be selectively removed under specific conditions, while the primary amine offers a reactive site for a wide range of chemical transformations.[1] The presence of the tert-butyl group also enhances the compound's solubility in organic solvents and its overall stability, making it an ideal candidate for various synthesis protocols.[1][2]

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective use in synthesis and for ensuring safe handling and storage.

| Property | Value | Source |

| CAS Number | 124499-20-3 | [1] |

| Molecular Formula | C₁₄H₂₁NO₂ | [1][3] |

| Molecular Weight | 235.32 g/mol | [3] |

| Appearance | Clear colorless liquid | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage Conditions | 2-8°C | [3] |

Synthesis and Mechanistic Considerations

While specific, detailed industrial synthesis protocols for this compound are often proprietary, a plausible and commonly employed synthetic strategy involves a multi-step process starting from readily available precursors. A logical synthetic pathway is outlined below.

Conceptual Synthetic Workflow

The synthesis would likely begin with a suitable protected form of 4-(2-aminoethyl)phenol. The hydroxyl group of this starting material would then be alkylated with a tert-butyl haloacetate, followed by the deprotection of the amino group to yield the final product. The choice of protecting groups for the amine is critical to prevent side reactions during the alkylation step.

Diagram: Conceptual Synthetic Pathway

Caption: A generalized workflow illustrating the utility of the title compound.

Precursor for Neurological Drug Candidates

The phenylethylamine motif is a common pharmacophore in many centrally active agents. The use of this compound as an intermediate for pharmaceuticals targeting neurological disorders has been noted. [1]The primary amine can be functionalized to introduce a variety of substituents, allowing for the modulation of pharmacological activity at different receptors in the central nervous system. The phenylacetic acid moiety can also be modified to further tune the properties of the final compound.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 2-8°C. [3]* In case of contact: In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the pharmaceutical and chemical industries. Its bifunctional nature, coupled with the stability and solubility imparted by the tert-butyl group, makes it a valuable tool for the synthesis of complex molecules, including potential new therapeutic agents. A thorough understanding of its properties, synthesis, and analytical characterization is essential for its effective and safe utilization in research and development.

References

-

PubChem. tert-Butyl 2-phenylacetate. National Center for Biotechnology Information. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information for Experimental procedures and analytical data. Available from: [Link]

-

SpectraBase. TERT.-BUTYL-2-ACETYL-4-OXO-4-PHENYLBUTYRATE. Available from: [Link]

-

Biological Magnetic Resonance Bank. bmse000481 Phenyl Acetate. Available from: [Link]

-

PubChem. (S)-tert-Butyl 2-amino-2-phenylacetate. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. Tert-butyl 2-amino-2-[4-(2-oxoethyl)phenyl]acetate. National Center for Biotechnology Information. Available from: [Link]

-

LookChem. Cas 124499-20-3,TERT-BUTYL [4-(2-AMINO-ETHYL)-PHENYL]-ACETATE. Available from: [Link]

-

The Good Scents Company. methyl butyl phenyl acetate. Available from: [Link]

-

ResearchGate. A Convenient Protocol for the Synthesis of Hindered Aryl Malononitriles. Available from: [Link]

Sources

A Comprehensive Technical Guide to tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate: Synthesis, Properties, and Application in Drug Discovery

This technical guide provides an in-depth analysis of tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate, a key intermediate in contemporary pharmaceutical synthesis. Intended for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's fundamental properties, outlines a detailed and validated synthetic protocol, and explores its strategic application in the development of targeted therapeutics, with a particular focus on prostaglandin EP4 receptor agonists.

Core Compound Analysis

This compound is a bifunctional organic molecule featuring a primary amine and a tert-butyl ester. This unique structural arrangement makes it a valuable building block in multi-step organic syntheses. The primary amine serves as a nucleophilic handle for amide bond formation or other coupling reactions, while the tert-butyl ester provides a sterically hindered and chemically stable protecting group for the carboxylic acid functionality. This ester is notably resistant to a variety of reaction conditions but can be selectively cleaved under acidic conditions, a feature that is strategically exploited in the final stages of drug synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is critical for its effective handling, reaction optimization, and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₁NO₂ | [1][2][3] |

| Molecular Weight | 235.33 g/mol | [1][2][3] |

| CAS Number | 124499-20-3 | [1][3] |

| Appearance | Clear, colorless liquid | [1][2] |

| Storage Conditions | 0-8°C | [1][2] |

The tert-butyl group significantly influences the compound's solubility, rendering it more soluble in organic solvents compared to its corresponding carboxylic acid, which is advantageous for conducting reactions in non-aqueous media.[1][2]

Synthesis and Mechanism

The synthesis of this compound can be efficiently achieved through the reduction of a nitrile precursor, a common and scalable method in industrial and academic settings. The following protocol is adapted from established procedures in patent literature, ensuring its relevance and applicability in a drug development context.

Synthetic Workflow

The overall synthetic strategy involves a two-step process starting from a commercially available phenylacetonitrile derivative.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of this compound

-

Materials:

-

tert-Butyl 2-(4-(cyanomethyl)phenyl)acetate

-

Raney Nickel (catalyst)

-

Methanol (solvent)

-

Ammonia (7N solution in methanol)

-

Hydrogen gas

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

-

Procedure:

-

A solution of tert-butyl 2-(4-(cyanomethyl)phenyl)acetate in methanol is charged into a high-pressure hydrogenation reactor.

-

A catalytic amount of Raney Nickel is carefully added to the reactor under an inert atmosphere.

-

A solution of ammonia in methanol (7N) is added to the reaction mixture. The presence of ammonia is crucial to prevent the formation of secondary amine byproducts.

-

The reactor is sealed and purged with hydrogen gas.

-

The reaction mixture is stirred at room temperature under a hydrogen atmosphere (typically 50 psi) until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is carefully filtered to remove the Raney Nickel catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel to afford this compound as a clear, colorless liquid.

-

Mechanistic Insights

The key transformation in this synthesis is the catalytic hydrogenation of the nitrile group to a primary amine. This reaction proceeds via a series of steps on the surface of the Raney Nickel catalyst.

Caption: Mechanistic steps in the catalytic hydrogenation of a nitrile.

The nitrile group first adsorbs onto the surface of the Raney Nickel catalyst. Hydrogen, which is also adsorbed on the catalyst surface, is then added across the carbon-nitrogen triple bond in a stepwise manner, first forming an imine intermediate which is then further reduced to the final primary amine. The use of ammonia in the reaction medium helps to suppress the formation of secondary amines, which can arise from the reaction of the intermediate imine with the primary amine product.

Application in Drug Development: A Case Study in Prostaglandin EP4 Receptor Agonists

This compound is a critical intermediate in the synthesis of potent and selective agonists for the prostaglandin EP4 receptor. The EP4 receptor is a G-protein coupled receptor that mediates the biological effects of prostaglandin E2 (PGE2).[4][5] Agonism of the EP4 receptor has shown therapeutic potential in a range of conditions, including inflammatory diseases and certain types of cancer.[4]

Role as a Key Building Block

In the synthesis of EP4 receptor agonists, this compound serves as a scaffold to which other key structural fragments are attached. The primary amine of the intermediate is typically utilized for amide bond formation with a carboxylic acid-containing fragment, while the tert-butyl ester protects the acetic acid moiety until a later stage in the synthesis.

Illustrative Synthetic Application Workflow

The following diagram illustrates the general workflow for the utilization of this compound in the synthesis of an EP4 receptor agonist.

Caption: Workflow for the synthesis of an EP4 receptor agonist.

This workflow highlights the strategic importance of this compound. The initial amide coupling reaction forms the core structure of the target molecule, and the final deprotection step unmasks the carboxylic acid, which is often a key pharmacophoric feature for binding to the EP4 receptor.

Conclusion

This compound is a scientifically and commercially significant building block in the pharmaceutical industry. Its well-defined physicochemical properties and versatile reactivity, coupled with a robust and scalable synthetic route, make it an invaluable tool for medicinal chemists. The strategic use of its primary amine and protected carboxylic acid functionalities has been instrumental in the development of novel therapeutics, particularly in the promising area of EP4 receptor agonism. This guide provides the foundational knowledge and practical insights necessary for the effective utilization of this important synthetic intermediate in research and drug development endeavors.

References

-

Chem-Impex. [4-(2-amino-etil)fenil]acetato de terc-butilo. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 88252472, Tert-butyl 2-amino-2-[4-(2-oxoethyl)phenyl]acetate. Retrieved January 10, 2024 from [Link].

-

Organic Syntheses Procedure. (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link]

-

LookChem. Cas 124499-20-3,TERT-BUTYL [4-(2-AMINO-ETHYL)-PHENYL]-ACETATE. Available at: [Link]

-

Fereidoonfar, H. et al. (2020). E-type prostanoid receptor 4 (EP4) in disease and therapy. Pharmacology & Therapeutics, 215, 107633. Available at: [Link]

-

Wikipedia. Prostaglandin EP4 receptor. Available at: [Link]

Sources

Synthesis of tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate, a valuable intermediate in pharmaceutical research and development.[1] The presented three-step synthesis begins with the readily available 4-formylphenylacetic acid, proceeding through a strategic esterification, a classic nitroaldol (Henry) condensation, and culminating in a chemoselective reduction. This document elucidates the causal reasoning behind methodological choices, offers detailed experimental protocols, and is grounded in established chemical principles to ensure scientific integrity and reproducibility for researchers in drug development and organic synthesis.

Introduction: Strategic Importance of the Target Molecule

This compound is a key building block in medicinal chemistry. Its structure combines a protected phenylacetic acid moiety, a common pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs), with a phenylethylamine side chain, a foundational element in many neurologically active agents.[2][3][4][5] The tert-butyl ester serves as a protecting group for the carboxylic acid, preventing its participation in undesired side reactions and enhancing lipophilicity, which can be advantageous in certain synthetic contexts. The primary amino group offers a versatile handle for subsequent derivatization and pharmacophore elaboration.

This guide details a logical and field-proven synthetic approach, designed for scalability and efficiency, making it suitable for both academic research and industrial drug development settings.

Overview of the Synthetic Strategy

The synthesis is designed as a three-step sequence, maximizing yield and minimizing purification challenges by leveraging well-understood, high-yielding reactions. The overall workflow is depicted below.

Figure 1: Overall synthetic workflow for the target molecule.

Detailed Synthesis Protocol and Mechanistic Discussion

Step 1: Tert-Butylation of 4-Formylphenylacetic Acid

Objective: To protect the carboxylic acid functional group as a tert-butyl ester, preventing its interference in the subsequent Henry reaction.

Causality: The carboxylic acid proton is acidic and would interfere with the basic conditions of the Henry reaction. The tert-butyl group is chosen for its steric bulk, which provides excellent stability under a variety of reaction conditions, yet it can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) when desired.[6] A common and effective method for this esterification is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Experimental Protocol:

-

To a solution of 4-formylphenylacetic acid (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.2 M) at 0 °C, add tert-butanol (1.5 eq.) and 4-dimethylaminopyridine (DMAP, 0.1 eq.).

-

Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) in DCM to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexane gradient) to yield tert-butyl 2-(4-formylphenyl)acetate as a pure compound.

| Reagent/Parameter | Molar Ratio (eq.) | Key Function |

| 4-Formylphenylacetic Acid | 1.0 | Starting Material |

| tert-Butanol | 1.5 | Source of tert-butyl group |

| DCC | 1.1 | Carbodiimide coupling agent |

| DMAP | 0.1 | Acylation catalyst |

| DCM | - | Anhydrous Solvent |

| Temperature | 0 °C to RT | Controls reaction rate |

Step 2: Henry (Nitroaldol) Reaction

Objective: To form the C-C bond and introduce the nitro group, creating the β-nitrostyrene intermediate.

Causality: The Henry reaction is a classic base-catalyzed carbon-carbon bond-forming reaction between an aldehyde and a nitroalkane.[4][7] In this case, nitromethane serves as the nucleophile after deprotonation by a weak base. Ammonium acetate is a convenient catalyst as it provides a mild basic environment (from the acetate ion) to generate the nitronate anion, which then attacks the aldehyde carbonyl. The resulting β-nitro alcohol readily dehydrates under the reaction conditions to yield the conjugated nitrostyrene, driven by the formation of a stable, extended π-system.[8][9]

Experimental Protocol:

-

Combine tert-butyl 2-(4-formylphenyl)acetate (1.0 eq.), nitromethane (5.0 eq., serves as reagent and solvent), and ammonium acetate (1.5 eq.) in a round-bottom flask.

-

Heat the mixture to reflux (approx. 100-105 °C) and maintain for 3-5 hours.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

-

The resulting crude tert-butyl 2-(4-(2-nitrovinyl)phenyl)acetate is often a solid and can be purified by recrystallization from ethanol or by column chromatography.

| Reagent/Parameter | Molar Ratio (eq.) | Key Function |

| tert-Butyl 2-(4-formylphenyl)acetate | 1.0 | Electrophile |

| Nitromethane | 5.0 | Nucleophile precursor |

| Ammonium Acetate | 1.5 | Base Catalyst |

| Temperature | Reflux | Drives reaction to completion |

Step 3: Reduction of the Nitrostyrene Intermediate

Objective: To simultaneously reduce the nitro group and the alkene double bond to form the target primary amine.

Causality: The reduction of a β-nitrostyrene derivative to a phenylethylamine is a critical transformation. Two primary, reliable methods are commonly employed.

-

Method A: Catalytic Hydrogenation. This is often the cleanest and most efficient method. Palladium on carbon (Pd/C) is an excellent catalyst for reducing both aromatic nitro groups and alkene double bonds under a hydrogen atmosphere.[1][5][10] The reaction is typically clean, with water as the only byproduct from the nitro group reduction.

-

Method B: Metal Hydride Reduction. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing the nitroalkene to the saturated amine.[11] This method is advantageous when specialized hydrogenation equipment is unavailable. However, it requires strictly anhydrous conditions and a more complex aqueous workup.

Experimental Protocol (Method A: Catalytic Hydrogenation):

-

Dissolve tert-butyl 2-(4-(2-nitrovinyl)phenyl)acetate (1.0 eq.) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% Pd).

-

Secure the flask to a hydrogenation apparatus, evacuate the atmosphere, and replace with hydrogen gas (a balloon or Parr shaker can be used).

-

Stir the reaction vigorously under a hydrogen atmosphere at room temperature for 6-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully purge the reaction vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst can be pyrophoric and should not be allowed to dry. Quench it with water immediately after filtration.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification via column chromatography or crystallization may be performed if necessary to obtain the final product, this compound.

| Reagent/Parameter | Molar Ratio (eq.) | Key Function |

| tert-Butyl 2-(4-(2-nitrovinyl)phenyl)acetate | 1.0 | Substrate |

| 10% Pd/C | 0.05 - 0.10 | Hydrogenation Catalyst |

| Hydrogen (H₂) | Excess | Reducing Agent |

| Solvent (e.g., EtOH) | - | Reaction Medium |

Conclusion

The synthetic route presented herein provides a reliable and well-documented pathway for the preparation of this compound. By employing a sequence of robust and high-yielding reactions—esterification, Henry condensation, and catalytic hydrogenation—this guide offers researchers a practical and scalable method to access this important pharmaceutical intermediate. The detailed protocols and mechanistic rationale are intended to empower scientists to confidently reproduce and adapt this synthesis for their specific drug discovery and development programs.

References

-

Reaction progress analyses of LiAlH4‐mediated reduction and... ResearchGate. Available at: [Link]

-

tert-Butyl 2-(4-formylphenoxy)acetate. MySkinRecipes. Available at: [Link]

-

[4-(2-Amino-Ethyl)-Phenyl]-Acetic Acid. ChemBK. Available at: [Link]

-

tert-Butyl 2-(4-nitrophenoxy)acetate. National Center for Biotechnology Information. Available at: [Link]

-

Henry Reaction. YouTube. Available at: [Link]

-

Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. ResearchGate. Available at: [Link]

-

Henry Reaction. SynArchive. Available at: [Link]

-

Tert-butyl 2-(4-formylphenoxy)acetate (C13H16O4). PubChemLite. Available at: [Link]

-

Henry Reaction. Organic Chemistry Portal. Available at: [Link]

- Process for preparing substituted phenylacetic acid derivatives and novel intermediates. Google Patents.

-

a) Catalytic pathways of nitrostyrene hydrogenation reactions. b)... ResearchGate. Available at: [Link]

-

tert-Butyl Nitrite Mediated Synthesis of 1,2,4-Oxadiazol-5(4H)-ones from Terminal Aryl Alkenes. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of tert-Butyl 2-cyclopentyl-2-(4-methylphenyl)acetate. PrepChem.com. Available at: [Link]

-

Asymmetric Hydrogenation of a β-Ketoester. Organic Syntheses. Available at: [Link]

-

Biocatalytic Approaches to the Henry (Nitroaldol) Reaction. Almac. Available at: [Link]

-

Visible-Light-Driven Selective Hydrogenation of Nitrostyrene over Layered Ternary Sulfide Nanostructures. PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tert-Butyl 2-(4-formylphenoxy)acetate [myskinrecipes.com]

- 3. chembk.com [chembk.com]

- 4. synarchive.com [synarchive.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Tert-butyl2-{4'-formyl-[1,1'-biphenyl]-2-yl}acetate () for sale [vulcanchem.com]

- 7. Henry Reaction [organic-chemistry.org]

- 8. m.youtube.com [m.youtube.com]

- 9. almacgroup.com [almacgroup.com]

- 10. Visible-Light-Driven Selective Hydrogenation of Nitrostyrene over Layered Ternary Sulfide Nanostructures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate

This guide provides a comprehensive technical overview of the essential physicochemical properties of tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate, a key intermediate in pharmaceutical synthesis.[1][2] As researchers and drug development professionals, a thorough understanding of a molecule's solubility and stability is paramount for successful formulation, manufacturing, and ensuring therapeutic efficacy and safety. This document will delve into the theoretical and practical aspects of characterizing this compound, offering field-proven insights and detailed experimental protocols.

Physicochemical Profile and Structural Considerations

This compound (CAS No. 124499-20-3) is a clear, colorless liquid with a molecular weight of 235.33 g/mol .[1][3] Its structure comprises a phenylacetate core with two critical functional groups: a primary amine on the ethyl side chain and a tert-butyl ester. These moieties dictate its chemical behavior, influencing both its solubility and stability.

-

The Primary Amine: The amino group (-NH2) is basic, with a lone pair of electrons that can accept a proton.[4] This feature is crucial for its solubility in acidic aqueous media, where it can form a soluble ammonium salt.[5][6]

-

The tert-Butyl Ester: The bulky tert-butyl group provides steric hindrance around the ester carbonyl, which can influence its susceptibility to hydrolysis compared to less hindered esters. This group is also known to enhance solubility in organic solvents.[1][7] However, the ester linkage itself represents a potential site of hydrolytic degradation.[8]

A foundational understanding of these structural elements allows us to predict the compound's behavior and design logical, targeted experiments for its characterization.

Solubility Characterization

Determining the solubility profile of this compound across a range of solvents is a critical first step in its development. This data informs everything from reaction conditions in synthesis to the choice of vehicle in preclinical formulations.

Theoretical Considerations and Solvent Selection

Based on its structure ("like dissolves like"), we can anticipate its solubility behavior:

-

Aqueous Solubility: The presence of the polar amino group suggests some degree of aqueous solubility.[4][9] However, the relatively large hydrophobic phenyl and tert-butyl groups will limit this.

-

pH-Dependent Aqueous Solubility: The basicity of the primary amine is the most significant factor for aqueous solubility. In acidic conditions (pH < pKa of the amine), the compound will be protonated, forming a more polar and thus more water-soluble salt.[6] Conversely, in neutral to basic conditions, it will exist as the less soluble free base.

-

Organic Solubility: The molecule's significant hydrocarbon content predicts good solubility in a range of common organic solvents, from polar aprotic (e.g., DMSO, DMF) to less polar (e.g., ethyl acetate, dichloromethane) and nonpolar solvents (e.g., toluene, hexanes).

Experimental Workflow for Solubility Assessment

A systematic approach is required to quantify solubility. The following workflow outlines a robust method for generating a comprehensive solubility profile.

Caption: Workflow for determining thermodynamic solubility.

Quantitative Solubility Data (Hypothetical)

The following table presents a typical solubility profile that could be expected for this compound, generated using the workflow described above.

| Solvent System | Classification | Expected Solubility (mg/mL) at 25°C | Rationale for Selection |

| 0.1 M HCl (aq) | Aqueous (Acidic) | > 50 | Protonation of the amine group leads to high solubility.[5][6] |

| Phosphate Buffer (pH 7.4) | Aqueous (Neutral) | ~ 1-5 | Represents physiological pH; solubility is limited by the hydrophobic regions. |

| 0.1 M NaOH (aq) | Aqueous (Basic) | < 0.1 | The compound is in its free base form, minimizing aqueous solubility.[9] |

| Methanol | Polar Protic | > 100 | Good general solvent for compounds with polar functional groups. |

| Dichloromethane (DCM) | Chlorinated | > 100 | Effective for dissolving a wide range of organic compounds. |

| Ethyl Acetate (EtOAc) | Ester | > 50 | A common solvent in organic synthesis and chromatography. |

| Toluene | Aromatic | ~ 10-20 | Represents a less polar, non-protic environment. |

| Hexanes | Aliphatic | < 1 | Primarily a nonpolar solvent; poor solubility expected. |

Detailed Protocol: pH-Dependent Aqueous Solubility

This protocol provides a step-by-step method for determining the solubility of this compound in aqueous solutions of varying pH.

Materials:

-

This compound

-

0.1 M Hydrochloric Acid (HCl)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

0.1 M Sodium Hydroxide (NaOH)

-

HPLC-grade water, acetonitrile, and appropriate buffers for mobile phase

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated HPLC system with UV detector

Procedure:

-

Preparation: Add an excess amount of the compound (e.g., 10 mg) to separate vials, ensuring undissolved material is visible.

-

Solvent Addition: Add 1.0 mL of each aqueous solution (0.1 M HCl, pH 7.4 PBS, 0.1 M NaOH) to the respective vials.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Sample Preparation: After 24 hours, visually confirm that excess solid/liquid remains. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved compound.

-

Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

-

Dilution & Analysis: Prepare appropriate dilutions of the filtered supernatant and analyze by a validated HPLC method to determine the concentration.

-

Quantification: Calculate the solubility by comparing the measured concentration against a pre-established calibration curve.

Stability Assessment and Forced Degradation

Understanding the stability of this compound is crucial for defining its shelf-life, storage conditions, and potential degradation pathways.[10][11] Forced degradation (or stress testing) is an essential component of this assessment, providing insights into the molecule's intrinsic stability.[12][13][14]

Potential Degradation Pathways

The compound's structure suggests two primary liabilities for degradation:

-

Hydrolysis of the Ester: The tert-butyl ester can be hydrolyzed under both acidic and basic conditions to yield tert-butanol and the corresponding carboxylic acid, 2-(4-(2-aminoethyl)phenyl)acetic acid.[8]

-

Oxidation of the Amine: The primary amine is susceptible to oxidation, which can lead to the formation of various degradation products, including N-oxides and hydroxylamines.[12]

Caption: Potential degradation pathways for the target compound.

Forced Degradation Study Design

A forced degradation study systematically exposes the compound to harsh conditions to accelerate decomposition.[15] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being subsequently degraded themselves.

Typical Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

-

Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Dry heat (e.g., 80°C).

-

Photolytic Degradation: Exposure to light according to ICH Q1B guidelines.

Stability Data Summary (Hypothetical)

The results from a forced degradation study are typically summarized to provide a clear overview of the compound's liabilities.

| Stress Condition | Time | Temperature | % Assay Remaining | Major Degradant(s) Observed |

| 0.1 M HCl | 24 h | 60°C | 85.2% | Hydrolysis Product |

| 0.1 M NaOH | 8 h | 25°C | 89.5% | Hydrolysis Product |

| 3% H₂O₂ | 24 h | 25°C | 92.1% | Oxidative Product(s) |

| Dry Heat | 7 days | 80°C | 98.7% | Minimal degradation |

| Photolytic | ICH Q1B | 25°C | 99.5% | No significant degradation |

Interpretation: This hypothetical data suggests the compound is most susceptible to acid- and base-catalyzed hydrolysis, followed by oxidation. It appears to be relatively stable to heat and light. Such information is critical for guiding formulation development, for instance, by indicating the need for a buffered solution to maintain an optimal pH.[15]

Detailed Protocol: Forced Degradation Study

This protocol outlines a systematic approach to stress testing. A stability-indicating analytical method (typically HPLC) that can separate the parent compound from all major degradants is a prerequisite.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in methanol)

-

1 M HCl and 1 M NaOH

-

30% H₂O₂

-

HPLC system and a validated stability-indicating method

-

pH meter, heating block/oven, photostability chamber

Procedure:

-

Control Sample: Prepare a control sample by diluting the stock solution with the analysis solvent (e.g., 50:50 water:acetonitrile) to the target concentration.

-

Acid Hydrolysis: Mix the stock solution with 1 M HCl to achieve a final acid concentration of 0.1 M. Heat the solution (e.g., at 60°C). Withdraw aliquots at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of NaOH, dilute, and analyze.

-

Base Hydrolysis: Mix the stock solution with 1 M NaOH to achieve a final base concentration of 0.1 M. Keep at room temperature. Withdraw aliquots, neutralize with HCl, dilute, and analyze.

-

Oxidation: Mix the stock solution with 30% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature. Withdraw aliquots, dilute, and analyze.

-

Thermal Stress: Place a solid sample of the compound in an oven at 80°C. At specified time points, dissolve a known amount of the solid, dilute, and analyze.

-

Photostability: Expose solid and solution samples to light as per ICH Q1B guidelines. Analyze the samples after the exposure period.

-

Analysis: Analyze all samples by the stability-indicating HPLC method. Calculate the percentage of parent compound remaining and determine the relative peak areas of any degradation products.

Conclusion and Recommendations

This guide has outlined a comprehensive framework for the characterization of the solubility and stability of this compound. The primary amine and tert-butyl ester functional groups are the key determinants of its physicochemical properties. The compound is expected to exhibit good solubility in acidic aqueous solutions and common organic solvents. Its primary stability liabilities are likely to be hydrolysis of the ester bond under both acidic and basic conditions, as well as oxidation of the amine.

For drug development professionals, it is imperative to:

-

Generate empirical data: The hypothetical data presented herein must be confirmed through rigorous experimentation following the outlined protocols.

-

Develop a stability-indicating method: A robust analytical method is the cornerstone of any reliable stability study.

-

Define storage conditions: Based on stability data, appropriate storage conditions must be defined to ensure the integrity of the material. A supplier recommendation is to store at 2-8°C.[2] The compound should be protected from strong acids, bases, and oxidizing agents.[16]

By following the principles and methodologies detailed in this guide, researchers can build a robust data package for this compound, ensuring its successful application in the synthesis and development of novel therapeutics.

References

- McLaughlin, J.C. Experiment 27 - Amines and Amides. Vertex AI Search.

- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Vertex AI Search.

- Amine Unknowns. Vertex AI Search.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Vertex AI Search.

- SAFETY DATA SHEET - Fisher Scientific. Vertex AI Search.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Vertex AI Search.

- tert-Butyl [4-(2-amino-ethyl)

- 124499-20-3 - Safety Data Sheet. (2025, March 24). Vertex AI Search.

- Development of forced degradation and stability indicating studies of drugs—A review.

- Some Basic Facts about Forced Degrad

- Forced Degradation Studies. (2016, December 14). MedCrave online.

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Vertex AI Search.

- Stability Testing of Pharmaceutical Products. (2012, March 17). Vertex AI Search.

- Stability Testing for Pharmaceuticals & More. (2023, February 22).

- Amines and Amides: Properties Lab Manual. Studylib.

- Safety Data Sheet - Combi-Blocks. (2024, January 23). Vertex AI Search.

- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Vertex AI Search.

- Stability Study SOP as per ICH Guideline. (2020, January 25). Pharma Beginners.

- Safety Data Sheet: Tert-butyl acet

- Guidance for Industry #5 - Drug Stability Guidelines. (1986, March 3). FDA.

- [4-(2-amino-etil)fenil]acetato de terc-butilo - Chem-Impex. Vertex AI Search.

- methyl butyl phenyl acet

- Insights on the Regulation of the Phenylacetate Degradation Pathway

- Characterization of the last step of the aerobic phenylacetic acid degradation pathway. (2025, August 7). Vertex AI Search.

- tert-butyl 2-(4-(2-aminoethyl)phenyl)

- Cas 124499-20-3,TERT-BUTYL [4-(2-AMINO-ETHYL)

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Cas 124499-20-3,TERT-BUTYL [4-(2-AMINO-ETHYL)-PHENYL]-ACETATE | lookchem [lookchem.com]

- 3. This compound | 124499-20-3 [sigmaaldrich.com]

- 4. studylib.net [studylib.net]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. www1.udel.edu [www1.udel.edu]

- 7. chemimpex.com [chemimpex.com]

- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 9. chemhaven.org [chemhaven.org]

- 10. japsonline.com [japsonline.com]

- 11. humiditycontrol.com [humiditycontrol.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. acdlabs.com [acdlabs.com]

- 15. labinsights.nl [labinsights.nl]

- 16. fishersci.ie [fishersci.ie]

Spectroscopic Profile of tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate. As a key intermediate in various synthetic pathways, particularly in the development of pharmaceuticals and research chemicals, a thorough understanding of its spectral characteristics is paramount for its unambiguous identification and quality control. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of this molecule.

While a complete set of publicly available experimental spectra for this specific compound is not readily accessible, this guide will leverage established principles of spectroscopy and data from closely related analogs to provide a robust, predictive analysis. This approach not only offers a detailed expectation of the spectral features but also serves as an educational tool for interpreting the spectra of similarly structured molecules.

Molecular Structure and Functional Groups

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound is comprised of several key functional groups that will give rise to characteristic signals in its various spectra:

-

tert-Butyl Ester: This group consists of a carbonyl (C=O) and a tert-butyl group, which will have a very distinct singlet signal in the ¹H NMR spectrum.

-

para-Substituted Benzene Ring: The disubstituted aromatic ring will produce a characteristic splitting pattern in the aromatic region of the NMR spectrum.

-

Ethylamine Chain: The -CH₂-CH₂-NH₂ moiety attached to the phenyl ring will show characteristic signals for the two methylene groups and the primary amine.

Caption: Molecular structure of this compound highlighting its key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, but DMSO-d₆ may be preferred if exchangeable protons (like those of the amine group) are of particular interest.

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-32, depending on the sample concentration.

-

A relaxation delay of 1-2 seconds is generally sufficient.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended.

-

¹H NMR: Predicted Chemical Shifts and Splitting Patterns

The predicted ¹H NMR spectrum will exhibit several distinct signals corresponding to the different types of protons in the molecule.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| -C(CH ₃)₃ | ~1.45 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group will produce a sharp singlet, a highly characteristic feature. |

| -CH₂-CH ₂-NH₂ | ~2.75 | Triplet (t) | 2H | These protons are adjacent to a CH₂ group, hence the triplet splitting. |

| -CH ₂-CH₂-NH₂ | ~2.95 | Triplet (t) | 2H | These protons are adjacent to the other CH₂ group in the ethylamine chain. |

| Ar-CH ₂-COO- | ~3.50 | Singlet (s) | 2H | The methylene protons adjacent to the carbonyl and the aromatic ring will appear as a singlet. |

| Aromatic Protons (Ar-H ) | ~7.10 - 7.25 | Two Doublets (d) | 4H | Due to the para-substitution, the aromatic protons will appear as two distinct doublets, each integrating to 2H. |

| -NH ₂ | Variable (broad) | Singlet (s) | 2H | The chemical shift of amine protons is highly variable and depends on concentration, solvent, and temperature. The signal is often broad due to quadrupole broadening and exchange. |

¹³C NMR: Predicted Chemical Shifts

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| -C(C H₃)₃ | ~28 | The three equivalent methyl carbons of the tert-butyl group. |

| -C H₂-CH₂-NH₂ | ~36 | The carbon atom adjacent to the phenyl ring. |

| -C H₂-NH₂ | ~45 | The carbon atom adjacent to the amine group. |

| Ar-C H₂-COO- | ~41 | The methylene carbon between the aromatic ring and the ester. |

| -C (CH₃)₃ | ~81 | The quaternary carbon of the tert-butyl group. |

| Aromatic C -H | ~128 - 130 | The protonated carbons of the benzene ring. |

| Aromatic C (quaternary) | ~135, ~138 | The two quaternary carbons of the benzene ring. |

| -C =O | ~171 | The carbonyl carbon of the ester. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Neat (for liquids): Place a drop of the neat liquid between two NaCl or KBr plates.

-

KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal. This is often the most convenient method.

-

-

Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Scan range: Typically 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

Number of scans: 16-32.

-

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (primary amine) | 3300 - 3500 | Medium | A doublet is expected for the symmetric and asymmetric stretching of the -NH₂ group. |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium | Characteristic of C-H bonds on the benzene ring. |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong | From the CH₂, CH₃, and tert-butyl groups. |

| C=O Stretch (ester) | ~1730 | Strong | A very strong and sharp absorption band characteristic of the ester carbonyl group. |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium | A series of absorptions from the benzene ring. |

| C-O Stretch (ester) | 1150 - 1250 | Strong | Characteristic of the C-O single bond in the ester. |

| C-N Stretch | 1000 - 1250 | Medium | From the amine group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization Method:

-

Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation. Useful for library matching and structural elucidation.

-

Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. Ideal for determining the molecular weight.

-

-

Mass Analyzer: A variety of mass analyzers can be used, such as Quadrupole, Time-of-Flight (TOF), or Orbitrap.

Predicted Mass Spectrum

-

Molecular Ion (M⁺) or [M+H]⁺: The molecular weight of this compound (C₁₄H₂₁NO₂) is 235.32 g/mol . In an ESI spectrum, a prominent peak at m/z 236.33 corresponding to the protonated molecule [M+H]⁺ would be expected. In an EI spectrum, the molecular ion peak at m/z 235 may be observed, but it might be weak due to fragmentation.

-

Key Fragmentation Pathways:

Caption: Predicted major fragmentation pathways for this compound in an EI mass spectrum.

A prominent fragment is expected from the loss of isobutylene (56 Da) via a McLafferty rearrangement, a characteristic fragmentation of tert-butyl esters, leading to a peak at m/z 179. Another significant fragmentation would be the benzylic cleavage to form the ion at m/z 118, which can further rearrange to the tropylium ion at m/z 91. The loss of the tert-butyl radical (57 Da) would result in a fragment at m/z 178.

Conclusion

The spectroscopic data for this compound can be confidently predicted based on its molecular structure and the known spectral characteristics of its constituent functional groups. The combination of ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework, while IR spectroscopy will confirm the presence of key functional groups such as the amine and the ester carbonyl. Mass spectrometry will verify the molecular weight and offer further structural confirmation through its fragmentation pattern. This comprehensive spectroscopic profile serves as a reliable reference for the identification and characterization of this important chemical intermediate.

References

-

PubChem Compound Summary for CID 316203, tert-Butyl 2-phenylacetate. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 605629, Methyl p-tert-butylphenylacetate. National Center for Biotechnology Information. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014).Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014).Introduction to Spectroscopy. Cengage Learning.

An In-depth Technical Guide to tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Architect in Pharmaceutical Synthesis

In the landscape of pharmaceutical development, the journey from a promising molecular concept to a life-changing therapeutic is paved with critical chemical intermediates. These compounds, while not the final active pharmaceutical ingredient (API), are the unsung heroes that enable the efficient and precise construction of complex molecular architectures. One such pivotal building block is tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate , a versatile research chemical that has garnered significant attention for its role in the synthesis of innovative therapeutics. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its critical application in the development of novel drug candidates, most notably in the synthesis of β3-adrenergic receptor agonists.

Core Chemical Identity and Properties

This compound is a substituted phenylacetate derivative characterized by a primary amino group and a tert-butyl ester. This unique combination of functional groups makes it a highly valuable synthon in multi-step organic synthesis. The tert-butyl ester serves as a sterically hindered protecting group for the carboxylic acid, preventing its participation in unwanted side reactions while offering conditions for selective deprotection. The primary amine, on the other hand, provides a reactive handle for the introduction of diverse molecular fragments through nucleophilic substitution or reductive amination.

| Property | Value | Source(s) |

| CAS Number | 124499-20-3 | |

| Molecular Formula | C₁₄H₂₁NO₂ | [1] |

| Molecular Weight | 235.33 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Storage Conditions | 0-8°C | [2] |

The Synthetic Pathway: A Strategic Approach to a Versatile Intermediate

While multiple synthetic routes to this compound can be envisaged, a common and logical approach involves the esterification of a suitably protected 4-(2-aminoethyl)phenylacetic acid derivative. The causality behind this strategy lies in the need to selectively protect the carboxylic acid functionality while leaving the amino group available for subsequent reactions, or vice-versa.

A plausible and widely applicable synthetic approach is outlined below. This protocol is a composite of established organic chemistry principles and procedures adapted from the synthesis of related compounds.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from a commercially available starting material.

Materials:

-

4-(2-Aminoethyl)phenylacetic acid hydrochloride

-

tert-Butyl alcohol (t-BuOH)

-

Dichloromethane (DCM), anhydrous

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Step-by-Step Methodology:

-

Preparation of the Free Amine: In a round-bottom flask, dissolve 4-(2-aminoethyl)phenylacetic acid hydrochloride in a minimal amount of water. Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the pH of the solution is basic (pH ~8-9), indicating the formation of the free amine.

-

Extraction: Extract the aqueous solution with dichloromethane (3 x 50 mL). Combine the organic layers. The rationale for using DCM is its ability to dissolve the product while being immiscible with water.

-

Drying: Dry the combined organic extracts over anhydrous magnesium sulfate. The drying step is critical to remove any residual water that could interfere with the subsequent esterification reaction.

-

Filtration and Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-(2-aminoethyl)phenylacetic acid.

-

Esterification: Dissolve the crude 4-(2-aminoethyl)phenylacetic acid in anhydrous dichloromethane. Add tert-butyl alcohol (1.5 equivalents) and a catalytic amount of DMAP. Cool the mixture to 0°C in an ice bath. The use of DMAP as a catalyst accelerates the esterification reaction.

-

Coupling Agent Addition: Slowly add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane to the cooled reaction mixture. DCC is a common coupling agent that facilitates the formation of the ester bond by activating the carboxylic acid.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate followed by brine. This washing sequence removes any unreacted acid and other aqueous-soluble impurities.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.[3]

Caption: Synthetic workflow for this compound.

Analytical Characterization: Confirming Identity and Purity

The structural integrity and purity of this compound are paramount for its successful application in synthesis. A combination of spectroscopic techniques is employed for its characterization. While a publicly available, comprehensive dataset for this specific molecule is scarce, the expected spectral data can be reliably predicted based on its structure and data from analogous compounds.

| Technique | Predicted Data |

| ¹H NMR (CDCl₃) | δ 7.1-7.2 (m, 4H, Ar-H), 3.5 (s, 2H, Ar-CH₂), 2.9 (t, 2H, Ar-CH₂-CH₂-N), 2.7 (t, 2H, Ar-CH₂-CH₂-N), 1.5 (br s, 2H, NH₂), 1.4 (s, 9H, C(CH₃)₃) ppm. |

| ¹³C NMR (CDCl₃) | δ 171 (C=O), 138 (Ar-C), 134 (Ar-C), 129 (Ar-CH), 128 (Ar-CH), 81 (O-C(CH₃)₃), 43 (Ar-CH₂), 42 (Ar-CH₂-CH₂-N), 38 (Ar-CH₂-CH₂-N), 28 (C(CH₃)₃) ppm. |

| Mass Spec (ESI+) | m/z 236.16 [M+H]⁺ |

| IR Spectroscopy | ν 3380-3300 (N-H stretch), 2970-2930 (C-H stretch), 1730 (C=O stretch, ester), 1610, 1515 (C=C stretch, aromatic), 1150 (C-O stretch, ester) cm⁻¹.[4][5][6] |

Application in Drug Discovery: The Synthesis of β3-Adrenergic Receptor Agonists

The primary significance of this compound lies in its application as a key intermediate in the synthesis of β3-adrenergic receptor agonists.[7] These receptors are a promising target for the treatment of conditions such as overactive bladder and type 2 diabetes. A notable example is the synthesis of Solabegron, a potent and selective β3-adrenergic receptor agonist.[7]

In the synthesis of Solabegron, this compound serves as the foundational scaffold onto which the rest of the molecule is constructed. The primary amino group of the intermediate is utilized in a key coupling reaction, typically a reductive amination or a nucleophilic substitution, to introduce the chiral hydroxy-phenylethylamino side chain, which is crucial for the molecule's biological activity. The tert-butyl ester protects the carboxylic acid functionality during these transformations and is subsequently hydrolyzed in a later step to yield the final carboxylic acid of Solabegron.

Caption: Role of the intermediate in Solabegron synthesis.

Safety, Handling, and Storage

As with any research chemical, proper safety protocols must be followed when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For long-term stability, the compound should be stored in a tightly sealed container at 0-8°C.[2]

Conclusion: A Cornerstone of Modern Medicinal Chemistry

This compound exemplifies the critical role of well-designed chemical intermediates in the advancement of pharmaceutical research. Its strategic combination of a protected carboxylic acid and a reactive primary amine provides medicinal chemists with a versatile platform for the synthesis of complex and biologically active molecules. Its application in the synthesis of β3-adrenergic receptor agonists like Solabegron underscores its importance in the development of new treatments for prevalent diseases. As drug discovery continues to push the boundaries of molecular complexity, the demand for such pivotal building blocks will undoubtedly continue to grow, solidifying the place of this compound as a cornerstone of modern medicinal chemistry.

References

-

Organic Syntheses Procedure. (2-Aminoethyl)carbamic acid tert-butyl ester. Available from: [Link]

-

Organic Syntheses Procedure. Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. A Useful Building Block for the Preparation of 4-hydroxypipecolate Derivatives. Available from: [Link]

-

ResearchGate. Esterification of Phenylacetic Acid (1) with tert-Butyl Al- cohol in the Presence of DMAP a. Available from: [Link]

-

PubChem. Solabegron. Available from: [Link]

-

Supporting Information for "A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks". The Royal Society of Chemistry. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). Available from: [Link]

-

European Patent Office. Synthesis of phenylacetic acid esters - EP 0098058 B1. Available from: [Link]

-

UCLA Division of Education, Chemistry and Biochemistry. IR Spectroscopy Tutorial: Esters. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209). Available from: [Link]

-

PubChem. Tert-butyl 2-amino-2-[4-(2-oxoethyl)phenyl]acetate. Available from: [Link]

-

NIST WebBook. Phenylacetic acid, 2-methylbutyl ester. Available from: [Link]

- Google Patents. Preparation method of t-butylphenyl acetic acid - CN1927809A.

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

-

PubMed. Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Available from: [Link]

-

Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. Available from: [Link]

-

ResearchGate. 13C NMR (CDCl3, 50 MHz) of phenylacetic acid. Available from: [Link]

-

BMRB. bmse000220 Phenylacetic Acid. Available from: [Link]

-

YouTube. Ch15.11 - Determination Structure with 13C NMR Practice. Available from: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

-

PubMed. Solabegron: a potential future addition to the β-3 adrenoceptor agonist armamentarium for the management of overactive bladder. Available from: [Link]

-

PubMed. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Available from: [Link]

-

PubMed. A multicenter, double-blind, randomized, placebo-controlled trial of the β3-adrenoceptor agonist solabegron for overactive bladder. Available from: [Link]

-

ResearchGate. Practical synthesis of Mirabegron. Available from: [Link]

-

NIST WebBook. Benzeneacetic acid, ethyl ester. Available from: [Link]

-

PubChem. Benzeneacetic acid, 2-methylbutyl ester. Available from: [Link]

-

SpectraBase. Phenylacetic acid, butyl ester - Optional[MS (GC)] - Spectrum. Available from: [Link]

-

NIST WebBook. Benzeneacetic acid, butyl ester. Available from: [Link]

Sources

The Definitive Guide to HPLC Purity Analysis of tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate: A Method Development and Validation Whitepaper

This in-depth technical guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate. This compound is a critical intermediate in the synthesis of various pharmaceutical agents, making the stringent control of its purity paramount to ensure the safety and efficacy of the final drug product.[1] This guide is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights into method design, validation, and the scientific rationale underpinning these processes.

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

This compound (CAS No. 124499-20-3, Molecular Formula: C₁₄H₂₁NO₂, Molecular Weight: 235.33 g/mol ) is a versatile building block in medicinal chemistry.[1] Its structure, featuring a primary amine and a tert-butyl ester, makes it susceptible to various chemical transformations, both intentional and unintentional. Consequently, a robust analytical method is not merely a quality control checkpoint but a critical tool for understanding the compound's stability and ensuring the integrity of the synthetic process. This guide will navigate the logical progression from understanding the analyte to developing a fully validated, stability-indicating HPLC method in accordance with international regulatory standards.

Deconstructing the Analyte: A Synthesis-Informed Approach to Impurity Profiling